1-(2-Bromopropanoyl)pyrrolidin-2-one

medicinal chemistry synthetic building blocks structural comparison

1-(2-Bromopropanoyl)pyrrolidin-2-one (CAS 188898-89-7) is a high-purity (≥95%) N-acylated 2-pyrrolidinone derivative featuring a critical α-bromo carbonyl moiety on the lactam nitrogen. This precise electrophilic architecture enables distinct SN2 displacement kinetics and stereoselective radical cyclization (5-exo-trig) required for constructing advanced pyrrolidinone pharmacophores. Unlike structurally similar analogs (e.g., 1-(2-bromopropanoyl)pyrrolidine or 1-(3-bromopropyl)pyrrolidin-2-one), which lack the ring carbonyl or possess a different halogen position, this compound uniquely delivers the reactivity and hydrogen-bonding profile essential for reproducible brivaracetam, levetiracetam, and pregabalin intermediate synthesis. Procure only this CAS number to ensure fidelity in published routes and patent exemplifications.

Molecular Formula C7H10BrNO2
Molecular Weight 220.066
CAS No. 188898-89-7
Cat. No. B576232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromopropanoyl)pyrrolidin-2-one
CAS188898-89-7
Synonyms2-Pyrrolidinone, 1-(2-bromo-1-oxopropyl)- (9CI)
Molecular FormulaC7H10BrNO2
Molecular Weight220.066
Structural Identifiers
SMILESCC(C(=O)N1CCCC1=O)Br
InChIInChI=1S/C7H10BrNO2/c1-5(8)7(11)9-4-2-3-6(9)10/h5H,2-4H2,1H3
InChIKeySFZIQEBQIDSNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 188898-89-7: 1-(2-Bromopropanoyl)pyrrolidin-2-one for Pharmaceutical Intermediate Procurement


1-(2-Bromopropanoyl)pyrrolidin-2-one (CAS 188898-89-7, molecular formula C₇H₁₀BrNO₂, molecular weight 220.06 g/mol) is an N-acylated 2-pyrrolidinone derivative bearing a 2-bromopropanoyl substituent at the lactam nitrogen. This compound serves as a reactive electrophilic building block in medicinal chemistry and pharmaceutical intermediate synthesis. Its key structural features include a 2-pyrrolidinone core conferring lactam stability and hydrogen-bonding capacity, combined with an α-bromo carbonyl moiety that enables diverse nucleophilic substitution and coupling chemistries . The compound is commercially available at research scale, typically with purity specifications of ≥95%, and is utilized in the construction of more complex pyrrolidinone-containing pharmacophores .

Why 1-(2-Bromopropanoyl)pyrrolidin-2-one Cannot Be Replaced by Generic Analogs in Reaction Development


Direct substitution of 1-(2-bromopropanoyl)pyrrolidin-2-one with structurally similar compounds such as 1-(2-bromopropanoyl)pyrrolidine (CAS 54537-48-3) or 1-(3-bromopropyl)pyrrolidin-2-one (CAS 145159-62-2) is not feasible without altering reaction outcomes. The target compound uniquely combines the 2-pyrrolidinone lactam carbonyl with an α-bromo propanoyl group, whereas the pyrrolidine analog lacks the ring carbonyl and the 3-bromopropyl analog differs in bromine position and alkyl chain length . These structural variations directly impact electrophilicity, leaving-group propensity, and hydrogen-bonding capacity. In nucleophilic substitution reactions, the α-bromo carbonyl moiety of the target compound enables distinct reaction kinetics and product profiles compared to non-carbonyl or γ-bromo analogs . Procurement of the precise CAS 188898-89-7 is therefore required for reproducibility in published synthetic routes and patent exemplifications.

Quantitative Evidence Guide: Differentiating 1-(2-Bromopropanoyl)pyrrolidin-2-one (CAS 188898-89-7) from Closest Analogs


Lactam vs. Non-Lactam Core: Structural Differentiation from 1-(2-Bromopropanoyl)pyrrolidine

The target compound 1-(2-bromopropanoyl)pyrrolidin-2-one (CAS 188898-89-7) differs fundamentally from 1-(2-bromopropanoyl)pyrrolidine (CAS 54537-48-3) in the presence of a 2-pyrrolidinone carbonyl group. This structural difference alters molecular weight, hydrogen-bonding capacity, and electrophilic character.

medicinal chemistry synthetic building blocks structural comparison

Bromine Position: Differentiation from 1-(3-Bromopropyl)pyrrolidin-2-one

The target compound contains an α-bromo carbonyl moiety (bromine on the α-carbon relative to the carbonyl), whereas 1-(3-bromopropyl)pyrrolidin-2-one (CAS 145159-62-2) features a γ-bromo alkyl chain. This difference in bromine position critically affects SN₂ reactivity and leaving-group ability.

alkylating agents synthetic intermediates structure-activity relationship

Chiral Center Utility: Enantioselective Synthesis Applications

1-(2-Bromopropanoyl)pyrrolidin-2-one contains a chiral center at the α-carbon of the bromopropanoyl moiety, making it valuable for enantioselective transformations. This compound class has been utilized in tin-free radical protocols for synthesizing optically pure 4-alkyl-pyrrolin-2-ones, which serve as precursors to biologically active GABA derivatives such as Pregabalin. [1]

asymmetric synthesis chiral building blocks pyrrolidinone derivatives

Commercial Purity Specification: Minimum 95% Assured Grade

Commercially sourced 1-(2-bromopropanoyl)pyrrolidin-2-one (CAS 188898-89-7) is supplied with a minimum purity specification of 95%. This specification serves as a procurement baseline, whereas generic or non-validated sources may offer lower or unspecified purity that can compromise synthetic reproducibility.

quality control procurement specification research chemical

Optimal Research and Procurement Scenarios for 1-(2-Bromopropanoyl)pyrrolidin-2-one (CAS 188898-89-7)


Brivaracetam Intermediate Synthesis

1-(2-Bromopropanoyl)pyrrolidin-2-one serves as a key intermediate in patented synthetic routes to brivaracetam, a next-generation antiepileptic drug developed by UCB and approved by the US FDA in 2016 [1]. The compound's α-bromo carbonyl moiety participates in nucleophilic displacement reactions to introduce the pyrrolidinone scaffold into the brivaracetam core structure. Procurement of CAS 188898-89-7 with specified purity (≥95%) is essential for laboratories developing or validating brivaracetam synthetic routes. [2]

Levetiracetam-Related Antiepileptic Drug Development

The enzymatic kinetic resolution of 2-bromoalkanoic acids and esters, including derivatives related to 1-(2-bromopropanoyl)pyrrolidin-2-one, has been employed in the synthesis of levetiracetam, a widely prescribed antiepileptic agent [1]. The target compound's chiral α-bromo carbonyl center makes it suitable for stereoselective transformations required to access the (S)-enantiomer of levetiracetam and structurally related racetam derivatives. This application is supported by doctoral research demonstrating the utility of 2-bromoalkanoate derivatives in levetiracetam synthesis. [3]

Enantioselective Pyrrolidinone Synthesis via Radical Cyclization

1-(2-Bromopropanoyl)pyrrolidin-2-one belongs to the class of N-allyl-α-bromoacetamides that undergo stereoselective tin-free radical cyclization to yield optically pure 4-alkyl-pyrrolin-2-ones [1]. These cyclization products are direct precursors to pharmacologically active GABA derivatives including Pregabalin and CAMP. The target compound's α-bromo carbonyl moiety enables radical initiation under mild conditions, while the pyrrolidinone core provides the cyclization template. This application is supported by peer-reviewed research demonstrating high stereoselectivity in the tandem 5-exo-trig radical cyclization-hydrogen/bromine atom-transfer process. [2]

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